molecular formula C17H13ClN2O3S B10808749 1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate

1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate

Cat. No.: B10808749
M. Wt: 360.8 g/mol
InChI Key: ZCDKOYQOTXDBDU-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate typically involves the condensation of 2-aminobenzenethiol with 4-chlorobenzoyl chloride, followed by esterification with chloroacetic acid. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    4-Methylbenzothiazole: Investigated for its antimicrobial properties .

Uniqueness

1,3-Benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzoyl and ester groups make it particularly versatile for various synthetic and medicinal applications .

Properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

1,3-benzothiazol-2-ylmethyl 2-[(4-chlorobenzoyl)amino]acetate

InChI

InChI=1S/C17H13ClN2O3S/c18-12-7-5-11(6-8-12)17(22)19-9-16(21)23-10-15-20-13-3-1-2-4-14(13)24-15/h1-8H,9-10H2,(H,19,22)

InChI Key

ZCDKOYQOTXDBDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)COC(=O)CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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